Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate is a chemical compound with the molecular formula C18H12BrNO3 and a molecular weight of 370.2 g/mol . This compound is known for its unique molecular structure, which includes a benzoate ester linked to a bromoisoquinoline moiety. It is a high-purity compound, often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-bromoisoquinoline-1-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted benzoate esters .
Scientific Research Applications
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets. The bromoisoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymatic pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloroisoquinoline-1-carbonyl)benzoate
- Methyl 4-(4-fluoroisoquinoline-1-carbonyl)benzoate
- Methyl 4-(4-iodoisoquinoline-1-carbonyl)benzoate
Uniqueness
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H12BrNO3 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate |
InChI |
InChI=1S/C18H12BrNO3/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(19)10-20-16/h2-10H,1H3 |
InChI Key |
GCTWJCKJHOLVAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
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